Product packaging for (Z)-Cefdinir(Cat. No.:)

(Z)-Cefdinir

Cat. No.: B13815207
M. Wt: 395.4 g/mol
InChI Key: RTXOFQZKPXMALH-HBNYPJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Cephalosporin (B10832234) Class for Chemical Investigation

Cefdinir (B1668824) is classified as a third-generation cephalosporin, a group of β-lactam antibiotics known for their enhanced activity against Gram-negative bacteria compared to earlier generations. google.comdrugbank.com Chemically, it is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, modified with specific side chains that confer its unique properties. researchgate.netnih.gov The structure possesses three key reactive functional groups: an amino group on the 2-aminothiazol-4-yl ring, a carboxylic acid group at the 4-position of the cephem core, and a hydroxyimino group in the C-7 side chain. google.com

Its effectiveness stems from the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs). drugbank.comsapub.org A significant feature of (Z)-Cefdinir from a chemical investigation standpoint is its stability in the presence of many common β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. google.comnih.gov This stability is largely attributed to the steric hindrance provided by the hydroxyimino group in the side chain. nih.gov The vinyl group at the C-3 position also influences its pharmacokinetic profile. google.com The study of Cefdinir and its impurities provides a valuable model for understanding structure-activity relationships, degradation pathways, and synthetic strategies within the broader class of advanced cephalosporins. nih.gov

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H13N5O5S2 fda.govpharmacompass.com
Molecular Weight395.41 g/mol fda.govpharmacompass.com
AppearanceWhite to slightly brownish-yellow solid fda.gov
Melting Point>170 °C (decomposition) wikipedia.org
pKa Values1.9 (-COOH), 3.3 (-NH2 of aminothiazole), 9.9 (=N-OH of oxime) mdpi.com
SolubilitySlightly soluble in dilute HCl, sparingly soluble in 0.1 M pH 7.0 phosphate (B84403) buffer fda.gov

Significance of the (Z)-Configuration in Structural and Mechanistic Studies

The geometry of the oxime function in the C-7 side chain is a critical determinant of Cefdinir's antibacterial efficacy. The molecule exists as two geometric isomers, (Z) (or syn) and (E) (or anti), with the (Z)-isomer being the therapeutically active form. google.comtsijournals.com Research has consistently shown that the (Z)-configuration is essential for optimal biological activity, exhibiting superior antibacterial action compared to the corresponding (E)-isomer. tsijournals.com The (E)-isomer is reported to be 2 to 32 times less active against Gram-negative bacteria. tsijournals.com

Consequently, the (E)-isomer is considered a process-related impurity and a potential degradation product. tsijournals.com The oxime function is susceptible to isomerization from the desired (Z)-configuration to the undesired (E)-configuration, particularly under acidic conditions or upon exposure to light. tsijournals.com This susceptibility is a major focus in stability studies, process development, and formulation science to ensure the purity and potency of the final product.

The distinct biological activities and physicochemical properties of the isomers necessitate precise analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) is a standard technique used to detect and quantify the (E)-isomer impurity in bulk this compound. nih.gov Furthermore, advanced spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), are employed to unambiguously distinguish between the (Z) and (E) isomers for structural confirmation. tsijournals.comtsijournals.com

Comparison of this compound and (E)-Cefdinir Isomers

ParameterThis compound(E)-CefdinirReference
Configurationsynanti tsijournals.com
Biological ActivityOptimal antibacterial activitySignificantly lower antibacterial activity google.comtsijournals.com
Role in Pharmaceutical ProductActive Pharmaceutical Ingredient (API)Process-related impurity and degradation product tsijournals.com
FormationPrimary product of controlled synthesisForms via isomerization from (Z)-isomer (e.g., under acid or light exposure) google.comtsijournals.com

Overview of Research Directions in this compound Chemical Biology and Synthesis

Current research on this compound is multifaceted, spanning synthetic chemistry, analytical science, and chemical biology to improve its production, understand its behavior, and enhance its therapeutic properties.

Synthesis and Impurity Profiling: Synthetic research aims to develop more efficient, cost-effective, and stereoselective routes to this compound. nih.govresearchgate.net Key strategies often involve the coupling of a protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate with an activated 2-(2-aminothiazol-4-yl)-2-((Z)-hydroxyimino)acetic acid side chain. google.comnih.gov A major challenge is minimizing the formation of the (E)-isomer and other process-related impurities. google.com Extensive research has focused on the isolation and structural elucidation of various impurities using techniques like preparative HPLC, NMR, and mass spectrometry to understand their origins and ensure the quality of the bulk drug. nih.govresearchgate.net Identified impurities include the (E)-isomer, sulfoxides, dimers, and various lactone species. nih.govdaicelpharmastandards.com

Chemical Biology and Advanced Analytics: In the realm of chemical biology, studies continue to explore the molecular interactions of this compound. This includes investigations into its complexation with metal ions, such as copper(II), which can form binuclear complexes and alter the compound's electrochemical properties. sapub.org Another significant area is the development of prodrugs to overcome this compound's inherently poor permeability and enhance its bioavailability. wisdomlib.org Synthesizing ester prodrugs, for instance, aims to increase lipophilicity for better membrane transport. wisdomlib.org

The environmental fate of this compound is also a growing research topic, with studies focusing on its biodegradation by microorganisms in wastewater, as it is considered an emerging environmental pollutant. researchgate.net This research is vital for developing remediation strategies.

Finally, the development of novel and sensitive analytical methods is crucial for all aspects of Cefdinir research. This includes advanced chromatographic and electrophoretic techniques for its determination in biological fluids and for studying its pharmacokinetic profile, as well as for the detection of trace-level impurities and degradation products. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N5O5S2 B13815207 (Z)-Cefdinir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12+/m1/s1

InChI Key

RTXOFQZKPXMALH-HBNYPJHTSA-N

Isomeric SMILES

C=CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

Synthetic Pathways and Chemical Modifications of Z Cefdinir

Established Synthetic Routes from Precursors

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

The synthesis of (Z)-Cefdinir commonly begins with 7-aminocephalosporanic acid (7-ACA), a core building block for many semi-synthetic cephalosporins. nih.govresearchgate.netgoogle.comubbcluj.ro One established route involves the acylation of the 7-amino group of a 7-ACA derivative with a protected (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid side chain. wikipedia.orgarkat-usa.org This process typically requires the protection of the carboxylic acid group at the C-4 position of the cephem nucleus, often as a benzhydryl ester, to prevent unwanted side reactions. nih.govwikipedia.org

A common pathway includes the following key transformations:

Protection of 7-ACA: The carboxylic acid of 7-ACA is often esterified, for example, with diphenyldiazomethane to form the diphenylmethyl ester. nih.govresearchgate.net

Acylation: The 7-amino group is then acylated with an activated form of the side chain, such as an acid chloride or a thioester. wikipedia.orggoogle.com

Deprotection: Finally, the protecting groups on the carboxylic acid and the side chain are removed to yield this compound. nih.govwikipedia.org

Starting MaterialKey ReagentsIntermediateFinal Product
7-Aminocephalosporanic Acid (7-ACA)Diphenyldiazomethane, Activated side-chainDiphenylmethyl 7β-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-tritylhydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylateThis compound

Key Intermediate Synthesis and Derivatization

The synthesis of this compound relies on the preparation and reaction of several key intermediates. One crucial intermediate is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), which is derived from 7-ACA. asianpubs.orggoogle.comarkat-usa.org Another critical component is the side chain, (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid, which is often activated for coupling with the 7-AVCA nucleus. asianpubs.orggoogle.com

A widely used activated form of the side chain is 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (B1210297). asianpubs.org This thioester intermediate is synthesized by reacting (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetic acid with bis(benzothiazol-2-yl)disulphide in the presence of triphenylphosphine (B44618) and a base like triethylamine (B128534). asianpubs.orggoogle.com This activated thioester then reacts with 7-AVCA to form the acetyl-protected Cefdinir (B1668824), which is subsequently deprotected to yield the final product. asianpubs.orgarkat-usa.org

Another important intermediate is S-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (B1230152), which serves as a building block for the Cefdinir structure. innospk.com The thioacetate group in this compound is instrumental in attaching the functional groups that define the antibacterial properties of Cefdinir. innospk.com

IntermediatePrecursorsRole in Synthesis
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)7-Aminocephalosporanic Acid (7-ACA)Core cephalosporin (B10832234) nucleus with the vinyl group at C-3. asianpubs.orgarkat-usa.org
2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate(Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetic acid, bis(benzothiazol-2-yl)disulphide, triphenylphosphineActivated side chain for acylation of 7-AVCA. asianpubs.orggoogle.com
S-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acidKey building block for forming the active structure of Cefdinir. innospk.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a continuous effort in the synthesis of this compound to improve yield, purity, and cost-effectiveness. google.comgoogle.com Various parameters such as solvent, base, temperature, and reaction time are critical. google.comgoogle.com

For instance, in the coupling reaction between the activated side chain and the cephem nucleus, the choice of base and solvent significantly impacts the outcome. asianpubs.orggoogle.com While triethylamine is a commonly used base, other organic bases like N-methyl morpholine (B109124) have also been employed. asianpubs.orggoogle.com The reaction temperature is often maintained between 10 and 25°C. google.com Solvents such as tetrahydrofuran (B95107), methylene (B1212753) dichloride, or mixtures with water are frequently used. google.com

One patented process highlights the use of a low-temperature reaction technique to increase the yield and reduce impurities that can form at higher temperatures. google.com This method also emphasizes the use of easily recoverable solvents like alcohols, ketones, or esters to lower production costs and environmental impact. google.com The hydrolysis and crystallization processes are also more controllable under these optimized conditions. google.com

Research has also focused on the development of more efficient coupling reagents and one-pot synthesis procedures to streamline the manufacturing process. researchgate.net For example, a one-pot synthesis yielding crude Cefdinir has been developed involving the acylation of 7-amino-3-vinylcephem-4-carboxylic acid followed by deprotection with potassium carbonate in the presence of ammonium (B1175870) chloride. researchgate.net

ParameterConventional ConditionOptimized ConditionBenefit of Optimization
Base Triethylamine google.comN-methyl morpholine asianpubs.orgCan lead to cleaner reactions and improved yields.
Solvent Tetrahydrofuran (THF), Methylene dichloride google.comAlcohols, ketones, esters google.comEasier recovery, reduced production cost, and less environmental pollution. google.com
Temperature Ambient to slightly elevated temperatures google.comLow temperature (e.g., below 5°C) google.comIncreased reaction yield and reduced impurity formation. google.com
Process Multi-step with isolation of intermediates nih.govwikipedia.orgOne-pot synthesis researchgate.netSimplified process and potentially higher overall efficiency.

Alternative Synthetic Methodologies

Novel Approaches to Improve Efficiency and Reagent Safety

Researchers are continuously exploring novel synthetic routes for this compound to enhance efficiency and the safety of reagents. One approach avoids the use of diketene, a hazardous reagent, in the synthesis of the side chain. nih.gov This alternative procedure involves preparing sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate from ethyl acetoacetate. nih.gov This method has been shown to provide better yields of Cefdinir. nih.gov

Another innovative strategy involves the use of different activated forms of the side chain. For example, a process has been developed that utilizes a mixed anhydride (B1165640) of a thiophosphoric acid derivative of (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid for the condensation with 7-amino-3-vinylcephalosporanic acid (7-AVNA). google.comepo.org This method, however, sometimes requires the use of p-toluenesulphonic acid to achieve an intermediate of acceptable purity. google.comepo.org

The development of crystalline intermediates has also been a focus, as they can lead to purer final products. google.com For instance, crystalline salts of a Cefdinir intermediate with sulfonic or phosphonic acids, or with sulfuric acid, have been prepared, simplifying the production of high-purity Cefdinir. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. google.comgoogle.com This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency.

One approach involves replacing traditional solvents like tetrahydrofuran and methylene chloride with more environmentally friendly alternatives such as alcohols, ketones, and esters that are more easily recovered and recycled. google.com This not only reduces pollution but also lowers production costs. google.com The use of low-temperature reaction conditions also contributes to a greener process by reducing energy consumption and the formation of by-products. google.com

Furthermore, the development of one-pot syntheses and enzymatic processes aligns with green chemistry principles by reducing the number of steps, minimizing solvent usage, and often employing milder reaction conditions. researchgate.netresearchgate.net For example, enzymatic methods are being explored for the production of key intermediates like 7-ACA, which can be more environmentally benign than traditional chemical methods. researchgate.netubbcluj.ro The use of biocatalysts can lead to simplified processes and reduced enzyme preparation costs. researchgate.net

Chemical Derivatization and Prodrug Design Strategies (Theoretical and Non-Clinical Experimental)

The chemical structure of this compound presents multiple sites for modification, offering opportunities to enhance its physicochemical properties and pharmacokinetic profile. Research in this area has focused on chemical derivatization to improve biological activity and oral absorption, as well as theoretical prodrug strategies to overcome inherent limitations such as low bioavailability.

Chemical Derivatization

Non-clinical experimental studies have explored the impact of modifying the C-3 position of the cephem nucleus. These investigations aim to understand the structure-activity relationship, particularly concerning antibacterial efficacy and oral bioavailability.

One study synthesized a series of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephalosporins, modifying the C-3 substituent. nih.govresearchgate.net While derivatives with a 1-propenyl, ethylthio, or vinylthio group at this position demonstrated excellent antibacterial activity against both gram-positive and gram-negative bacteria, they were found to have a poor absorption rate after oral administration in rats. nih.govresearchgate.net This research concluded that the vinyl group at the C-3 position, as found in the parent this compound molecule, is essential for achieving reasonable oral absorptivity. nih.gov

C-3 SubstituentAntibacterial ActivityOral Absorption (in rats)Reference
Vinyl (Cefdinir) ExcellentFair nih.gov
1-Propenyl ExcellentPoor nih.govresearchgate.net
Ethylthio ExcellentPoor nih.govresearchgate.net
Vinylthio ExcellentPoor nih.govresearchgate.net

Other chemical modifications of this compound have been identified through the characterization of impurities formed during its bulk synthesis. These derivatives, while not intentionally synthesized for therapeutic purposes, provide insight into the molecule's chemical reactivity. The structures were elucidated using spectral data (NMR, IR, and MS). researchgate.net

Derivative NameModificationReference
Cefdinir sulfoxide (B87167) (Impurity I) Oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfoxide. researchgate.net
Δ²-Cefdinir (Impurity II) Isomerization of the double bond within the dihydrothiazine ring from the Δ³ to the Δ² position. researchgate.net
C-3 Desvinyl-methyl Cefdinir (Impurity III) Replacement of the C-3 vinyl group with a methyl group. researchgate.net

Prodrug Design Strategies (Theoretical and Non-Clinical Experimental)

A prodrug is an inactive or poorly active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. amazonaws.com The prodrug approach is a well-established strategy to overcome undesirable drug properties. mdpi.com For this compound, which exhibits low aqueous solubility and a bioavailability of only 16-25%, prodrug design represents a key theoretical strategy for improving its clinical potential. researchgate.net

The rationale for developing this compound prodrugs is based on several factors identified in non-clinical and experimental studies:

Improving Bioavailability: The primary goal is to enhance oral absorption. It is known that the thiazole (B1198619) ring and the oxime nitrogen atom of cefdinir can form chelate complexes with iron(II) ions, which reduces its bioavailability. A theoretical prodrug could be designed to temporarily mask these functional groups, preventing chelation in the gastrointestinal tract.

Targeting Transporters: Non-clinical studies in rats have investigated the renal transport mechanisms of cefdinir, suggesting that it undergoes net tubular secretion. Designing a prodrug to interact with specific intestinal transporters, such as dipeptide transporters, could be a viable strategy to enhance absorption.

Enhancing Solubility: Ester prodrugs are a common approach to increase the solubility and membrane permeability of parent drugs containing carboxylic acid groups. A prodrug of this compound could be created by esterifying its carboxylic acid moiety, which would then be hydrolyzed in vivo by esterase enzymes to release the active drug. nih.gov

Theoretical StrategyRationaleTarget Moiety for ModificationPotential Advantage
Masking Iron-Chelating Sites Prevent formation of insoluble complexes with dietary iron in the GI tract.Thiazole ring, oxime nitrogenImproved and more consistent oral absorption.
Transporter-Targeting Utilize active transport mechanisms in the intestine for enhanced uptake.Carboxylic acid, amino groupIncreased rate and extent of absorption.
Ester Prodrug Formation Increase lipophilicity to improve passive diffusion across the intestinal membrane.Carboxylic acidEnhanced membrane permeability and bioavailability.

These theoretical and non-clinical experimental findings underscore the potential for chemically modifying this compound to create derivatives and prodrugs with improved pharmacokinetic properties, although no such agents have been advanced to clinical use.

Stereochemical and Conformational Analysis of Z Cefdinir

Analysis of the (Z)-Configuration at the Oximino Moiety

The stereochemistry at the C-7 side chain, specifically the (Z)-configuration of the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group, is a crucial determinant of Cefdinir's antibacterial efficacy. The absolute configuration of Cefdinir (B1668824), including the Z-configuration of the oxime moiety, has been confirmed through Nuclear Magnetic Resonance (NMR) studies. fda.gov

The (Z)-isomer is the biologically active form, and its synthesis is a key focus in the manufacturing process to ensure the desired therapeutic effect. nih.gov This specific arrangement of the hydroxyimino group in relation to the aminothiazole ring influences the molecule's ability to bind to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis. drugbank.com The C-3 vinyl group is also considered essential for the compound's oral absorption. nih.gov

MoietyConfigurationMethod of Confirmation
Oximino(Z)NMR Studies fda.gov

Conformational Studies of the Cephem Nucleus

The cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring, is the core scaffold of cephalosporins. drugbank.com The conformation of this nucleus is not static and can be influenced by factors such as the crystalline form of the molecule. researchgate.net

Studies have shown that Cefdinir can exist in different polymorphic forms, including an anhydrous crystal and a sesquihydrate. researchgate.net These polymorphs exhibit distinct molecular conformations. researchgate.net While the two conformations are similar in energy, the hydrogen bonding patterns differ significantly. researchgate.net The sesquihydrate form is noted to be more stable, a characteristic attributed to additional hydrogen bonding. researchgate.net The existence of multiple conformations with similar energy levels highlights the conformational flexibility of the cephem nucleus. researchgate.net

Crystalline FormKey Conformational Feature
AnhydrousDifferent conformation compared to sesquihydrate. researchgate.net
SesquihydrateMore stable due to additional hydrogen bonding. researchgate.net

Impact of Stereochemistry on Molecular Interactions and Stability

The stability of Cefdinir is also linked to its stereochemical and conformational properties. The molecule's solubility is highly pH-dependent, being insoluble in water and most common organic solvents but soluble in others under specific pH conditions. fda.gov For instance, it is slightly soluble in 0.1M HCl and sparingly soluble in pH 7.0 phosphate (B84403) buffer. rxlist.com This solubility profile, a consequence of the molecule's structure and ionizable groups, is critical for its formulation and bioavailability. fda.gov

Furthermore, the presence of different polymorphs with varying stabilities underscores the importance of stereochemistry in the solid-state properties of the drug. researchgate.net The thermodynamically more stable form at room temperature is Form I, which is used in marketed products. researchgate.net

PropertyInfluencing FactorObservation
Molecular Interaction(Z)-configurationOptimized binding to penicillin-binding proteins. drugbank.com
StabilityPolymorphismDifferent crystalline forms exhibit varying thermal stability. researchgate.net
SolubilitypHHighly dependent on the pH of the medium. fda.gov

Solid State Chemistry and Polymorphism of Z Cefdinir

Hydrates and Amorphous Forms of (Z)-Cefdinir

In addition to anhydrous crystalline polymorphs, this compound can also exist as hydrates and in an amorphous form. researchgate.netmdpi.com Hydrates are crystalline solids that incorporate water molecules into their crystal lattice, while the amorphous form lacks long-range molecular order. mdpi.comacs.org

A notable hydrate (B1144303) of Cefdinir (B1668824) is the sesquihydrate, which contains approximately 1.5 moles of water per mole of Cefdinir. google.comresearchgate.net The water content of this form can be determined by methods like Karl Fischer titration. google.com The crystal structure of the sesquihydrate has been solved and shows a different molecular conformation and hydrogen bonding pattern compared to the anhydrous form. researchgate.net

The amorphous form of this compound is considered unstable. researchgate.net It can be prepared by processes such as heating crystalline forms to 190°C followed by rapid cooling. researchgate.net The amorphous state can also be achieved by preparing solid dispersions with hydrophilic polymers. mdpi.com Characterization using DSC and PXRD confirms the absence of crystallinity in these amorphous forms. mdpi.com

Interconversion Pathways Between Solid-State Forms

The different solid-state forms of this compound can interconvert under specific conditions of temperature, humidity, and solvent exposure. researchgate.netannualreviews.org Understanding these transformation pathways is critical for controlling the solid form during manufacturing and storage. annualreviews.org

For example, it has been reported that the stable crystalline forms (Form I and II) and the metastable hydrate can be transformed into the unstable amorphous form by heating at 190°C for two hours and then quench cooling. researchgate.net The amorphous form, in turn, may convert to a more stable crystalline form over time or upon exposure to certain stimuli. annualreviews.org

The conversion between anhydrous and hydrated forms is also a key consideration. A process has been described for preparing a crystalline form designated as Crystal B from Crystal A by first forming a trifluoroacetic acid salt and then neutralizing it. google.comgoogle.com

Crystallization Processes and Polymorph Control in Synthesis

Controlling the crystallization process is essential for selectively obtaining the desired polymorphic form of this compound. annualreviews.org The choice of solvent, temperature, pH, and concentration can all influence which polymorph crystallizes from a solution. google.comgoogle.com

Different crystallization methods have been developed to produce specific polymorphs. For instance, Cefdinir Form A can be obtained by crystallization from methanol (B129727). google.com Another process describes the preparation of crystalline Cefdinir by acidifying an aqueous solution of a Cefdinir salt to a pH of about 1 to 4 and potentially lowering the temperature or seeding the solution to induce crystallization. google.com This process can yield either Form A or Form B. google.com

The preparation of specific forms can also involve the use of particular intermediates. For example, a process for making Cefdinir Form B involves adjusting the pH of a solution containing a cefdinir potassium salt to between 1.8 and 2.4 at a temperature of 8°C to 12°C. google.com The use of gelators has also been explored as a method for controlling polymorphism, where the gelator can template the crystallization of a specific, even metastable, polymorph. researchgate.net

Molecular and Biochemical Mechanisms of Action of Z Cefdinir Non Clinical Focus

Inhibition of Bacterial Cell Wall Synthesis at the Molecular Level

The bactericidal activity of (Z)-Cefdinir stems from its ability to inhibit the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics. drugbank.comnih.govpatsnap.comuw.edu This process is crucial for bacterial survival, as the cell wall provides structural integrity and protects the bacterium from osmotic pressure. patsnap.compatsnap.com this compound specifically targets and disrupts the final stage of peptidoglycan synthesis. drugbank.comnih.govpatsnap.com Peptidoglycan is a complex polymer essential for the strength of the cell wall. patsnap.com

The molecular action of this compound involves penetrating the bacterial cell wall and binding to and inactivating key enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.govpatsnap.com This binding inhibits the transpeptidase function of the PBPs, which is responsible for the cross-linking of peptidoglycan chains. patsnap.commedkoo.com Specifically, it prevents the formation of the pentaglycine (B1581309) cross-bridge between alanine (B10760859) and lysine (B10760008) residues. medkoo.comtoku-e.com The resulting improperly synthesized and weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. patsnap.com This structural failure leads to cell lysis, and ultimately, the death of the bacterium. drugbank.comnih.govpatsnap.comwithpower.com

Interactions with Penicillin-Binding Proteins (PBPs): Binding Affinity and Specificity

Penicillin-binding proteins (PBPs) are the primary molecular targets of all β-lactam antibiotics, including this compound. drugbank.compatsnap.com These are bacterial proteins involved in the terminal steps of peptidoglycan synthesis. This compound demonstrates a broad affinity for various PBPs, which contributes to its effectiveness. drugbank.comfda.gov

Research has shown that this compound has a specific affinity for PBP 2 and PBP 3. drugbank.comnih.govnih.gov In studies involving Staphylococcus aureus, it has been observed to selectively target both PBP 2 and PBP 3. nih.gov Further investigations into S. aureus and S. pyogenes revealed that this compound exhibits high affinity for all of their respective PBPs, leading to significant morphological changes in the bacteria, such as swelling of the cross-wall and subsequent cell lysis. fda.gov The affinities for PBPs 1, 2, and 3 of S. aureus were found to be generally equal to or greater than those of cefixime (B193813), cefaclor, or cephalexin. fda.gov

Comparative in vitro studies have helped to quantify the binding specificity of this compound relative to other cephalosporins. For instance, when tested against PBP2X from Streptococcus pneumoniae, this compound showed a higher binding affinity than cefixime but a lower affinity than cefcapene. researchgate.net This demonstrates a differential and specific interaction with the PBPs of various bacterial species.

Table 1: Comparative Binding Affinities of Cephalosporins to Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae

Data derived from in vitro microscale thermophoresis studies. A lower dissociation constant (Kd) indicates higher binding affinity.
CompoundDissociation Constant (Kd) in µMRelative Affinity Compared to Cefdinir (B1668824)
Cefditoren9.70 ± 8.24Lower
CefiximeHigher than CefditorenLower
This compoundLower than CefditorenReference
CefcapeneLower than CefdinirHigher

Stability Against β-Lactamase Enzymes: Molecular Basis of Resistance Avoidance

A pivotal characteristic of this compound is its notable stability against hydrolysis by a range of β-lactamase enzymes. drugbank.comselleckchem.comresearchgate.netdrugs.com β-lactamases are the primary mechanism of resistance for many bacteria against β-lactam antibiotics; these enzymes inactivate the antibiotic by hydrolyzing the core β-lactam ring. nih.gov The stability of this compound allows it to remain active against many bacterial strains that are resistant to other cephalosporins and penicillins. drugbank.comfrontiersin.orggoogle.com

The molecular basis for this resistance avoidance is rooted in the chemical structure of this compound. drugbank.comnih.gov Like other cephalosporins, its core structure includes a six-membered dihydrothiazine ring, which inherently confers greater stability against many β-lactamases compared to the five-membered ring found in penicillins. drugbank.com Furthermore, the (Z)-hydroxyimino-aminothiazole side chain at the 7-position of the cephem nucleus provides steric hindrance. researchgate.net This structural feature physically blocks the antibiotic from entering the active site of certain common plasmid-mediated β-lactamases, such as TEM-1, thereby preventing its degradation. researchgate.net It has been reported that this compound is stable against hydrolysis by at least 13 common β-lactamases. researchgate.net This stability is a key factor in its efficacy against β-lactamase-producing pathogens like Haemophilus influenzae and Moraxella catarrhalis. researchgate.net

Novel Molecular Targets and Biochemical Pathways (In Vitro Investigations)

While the primary mechanism of action for this compound is the inhibition of cell wall synthesis, in vitro research has pointed to other potential biochemical interactions.

More recent investigations have explored the activity of cephalosporins against non-replicating bacteria, a state that bacteria may enter within a host to evade antibiotics. nih.gov In a study focused on Mycobacterium tuberculosis, novel cephalosporin (B10832234) esters were identified that were uniquely bactericidal against non-replicating M. tuberculosis. nih.gov While this compound itself, as a free carboxylic acid, was found to be inactive in this specific non-replicating assay, this line of research suggests that the cephalosporin scaffold could be modified to engage novel molecular targets or pathways present in phenotypically resistant bacteria. nih.gov Another study demonstrated that this compound has bactericidal and sterilizing activity against M. tuberculosis independent of a β-lactamase inhibitor, further suggesting its potential utility in complex bacterial infections. frontiersin.orgacs.org

Advanced Analytical Methodologies for Z Cefdinir

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (Z)-Cefdinir, enabling the separation of the active pharmaceutical ingredient from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Cefdinir (B1668824). nih.govresearchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Cefdinir in bulk drug and pharmaceutical dosage forms. researchgate.netijpsonline.com These methods are designed to be specific, stability-indicating, and provide a linear response with concentration. nih.gov

A typical RP-HPLC method might utilize a C18 column, such as a Welchrom C18 (4.6 x 250mm, 5µm) or a Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of a buffer and an organic modifier. researchgate.netlongdom.org For instance, a mobile phase composed of 10mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 50:50 v/v ratio has been successfully employed. researchgate.net Another method uses 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) and methanol (B129727) in an 80:20 v/v ratio. ijpsonline.com Detection is commonly performed using a UV-Vis detector at wavelengths such as 235 nm or 285 nm. researchgate.netijpsonline.com

Method validation, following International Council for Harmonisation (ICH) guidelines, is crucial and encompasses parameters like specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netscispace.com Linearity is typically established over a concentration range, for example, from 2-10 µg/mL or 15-125 µg/mL. researchgate.netijpsonline.com Precision, expressed as the relative standard deviation (RSD), is expected to be low, often below 1.5% or 2%. scispace.com Accuracy is assessed through recovery studies, with results typically falling within the 98-102% range. scispace.com

Key Parameters of Validated HPLC Methods for Cefdinir Analysis
ParameterMethod 1 researchgate.netMethod 2 ijpsonline.comMethod 3 scispace.com
ColumnWelchrom C18 (4.6 X 250mm, 5µm)Not SpecifiedAcquity SB C18 (100 × 2 mm) 1.8μm (UPLC)
Mobile Phase10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v)50 mM Ammonium Acetate (pH 3.0): Methanol (80:20 v/v)Orthophosphoric acid: Acetonitrile (60:40 v/v), pH 2.8
Flow Rate1.0 mL/min1.0 mL/min0.3 mL/min (UPLC)
Detection Wavelength235 nm285 nm285 nm
Linearity Range2-10 µg/mL15-125 µg/mL25-150 µg/mL
Correlation Coefficient (r²)0.999Not Specified0.9993
LODNot SpecifiedNot Specified0.17 µg/mL
LOQNot SpecifiedNot Specified0.51 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including reduced analysis time, lower solvent consumption, and improved resolution and sensitivity. scispace.com A rapid and sensitive reverse-phase UPLC (RP-UPLC) method has been developed for the determination of Cefdinir in bulk drug and dosage forms. scispace.com

This method typically employs a sub-2 µm particle column, such as an Acquity SB C18 (100 × 2 mm, 1.8 µm), with an isocratic mobile phase. scispace.com One such mobile phase consists of a mixture of orthophosphoric acid and acetonitrile (60:40 v/v) with the pH adjusted to 2.8. scispace.com The flow rate is generally lower than in HPLC, for instance, 0.3 mL/min, with a column temperature of 30°C and UV detection at 285 nm. scispace.com

Validation of UPLC methods also adheres to ICH guidelines, demonstrating linearity over a range like 25 to 150 µg/mL with a high correlation coefficient (e.g., 0.9993). scispace.com The enhanced sensitivity of UPLC is reflected in lower LOD and LOQ values, which have been reported as 0.17 µg/mL and 0.51 µg/mL, respectively. scispace.com Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have confirmed the stability-indicating capability of these UPLC methods. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications requiring the highest sensitivity and specificity, such as the determination of Cefdinir in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.orgnih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS methods for Cefdinir often utilize a reversed-phase column, like a Purospher RP-18e or a Synergi 4 µ polar-RP 80A, and a mobile phase containing formic acid to facilitate ionization. scirp.orgnih.gov For example, a mobile phase of 0.1% formic acid in water and methanol (65:35, v/v) has been used. nih.gov The detection is performed in positive electrospray ionization (ESI) mode, monitoring specific precursor to product ion transitions in the multiple reaction monitoring (MRM) mode. scirp.orgnih.gov For Cefdinir, a common transition is m/z 396.1 → 227.2. nih.gov

These methods are validated for linearity over a wide concentration range, for instance, from 10 to 10,000 ng/mL in rat plasma and urine, with a low LLOQ of 10 ng/mL. nih.gov In human plasma, linearity has been established in the range of 5-2,000 ng/mL, with an LLOQ of 5 ng/mL. nih.gov The precision of these methods is typically high, with intra- and inter-day relative standard deviations of less than 13.0%. nih.gov

LC-MS/MS Method Parameters for Cefdinir Quantification
ParameterMethod in Rat Plasma/Urine nih.govMethod in Human Plasma nih.govMethod in Human Plasma scirp.org
Sample PreparationProtein precipitation with methanolProtein precipitation with trichloroacetic acidNot Specified
LC ColumnSynergi 4 µ polar-RP 80A (150 × 2.0 mm, 4 µm)RP18 Waters SymmetryShieldMerck, Purospher RP-18e (30 mm ´ 4.6 mm, 3 μm)
Mobile Phase0.1% Formic acid in water: Methanol (65:35, v/v)Methanol: Water: Formic acid (25:75:0.075, v/v/v)0.1% Formic acid in water: Acetonitrile (85:15, v/v)
Ionization ModePositive ESIPositive ESIPositive ESI
MRM Transition (Cefdinir)m/z 396.1 → 227.2Not SpecifiedNot Specified
Linearity Range10-10,000 ng/mL5-2,000 ng/mL10-1200 ng/mL
LLOQ10 ng/mL5 ng/mL10 ng/mL

Solid-Phase Extraction (SPE) Coupled with LC-MS/MS for Complex Matrices (Non-Human/Environmental)

The analysis of Cefdinir in complex environmental matrices, such as wastewater, often requires a sample preparation step to remove interferences and concentrate the analyte. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govmdpi.com

An SPE procedure coupled with HPLC or fast HPLC with diode array detection has been developed to screen for Cefdinir and other cephalosporins in water samples. nih.gov This method can achieve low limits of detection, ranging from 0.2 to 3.8 ng/mL for SPE-HPLC-DAD. nih.gov The identity and quantity of any positively identified samples can be confirmed by LC-MS/MS. nih.gov The development of automated SPE systems, such as those using 96-well plates, can significantly increase the throughput of environmental sample analysis. mdpi.com

Column Switching Chromatography for Impurity Analysis

The identification and characterization of impurities in Cefdinir bulk drug material is a critical aspect of quality control. Column switching LC/MS methods have been developed for the rapid identification of these impurities. researchgate.netresearchgate.net This technique allows for the separation and enrichment of target impurities from the main Cefdinir peak. researchgate.netresearchgate.net

In a typical setup, the Cefdinir bulk material is first eluted on a C18 column using a gradient mobile phase, such as 0.25% tetramethyl ammonium hydroxide (B78521) solution (pH 5.5)-acetonitrile-methanol. researchgate.net Based on their retention times, specific impurities are then transferred to a second chromatographic column for further separation and enrichment. researchgate.netresearchgate.net A subsequent desalting step may be performed before the impurity is analyzed by mass spectrometry. researchgate.netresearchgate.net This approach is particularly useful for identifying impurities in chromatographic systems that contain non-volatile salts. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its impurities.

Several spectroscopic methods have been employed for the analysis of Cefdinir. UV-Visible spectrophotometry is a simple and economical method for the estimation of Cefdinir in bulk and pharmaceutical formulations. Cefdinir exhibits a maximum absorption at 287 nm in a 0.1 M phosphate buffer (pH 7.0). ijpsonline.comresearchgate.net Another method involves the reaction of Cefdinir with Folin-Ciocalteu reagent in an alkaline medium to form a blue-colored chromogen with a maximum absorption at 720 nm. ijpsonline.com Difference spectroscopy, which measures the absorbance difference between two equimolar solutions of the analyte in different chemical forms, has also been utilized, with measurements at a maximum of 265 nm and a minimum of 230 nm. ijpsonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools for the qualitative and quantitative analysis of this compound. Infrared (IR) spectroscopy is primarily used for the identification and structural confirmation of the molecule by analyzing its vibrational modes, while Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique for its quantification in various samples. researchgate.net

The IR spectrum of Cefdinir, typically obtained using a potassium bromide (KBr) disc, displays characteristic absorption bands corresponding to its various functional groups. researchgate.net These include vibrations for the β-lactam ring, the aminothiazole ring, the oxime group, and the carboxylic acid moiety, which together provide a unique fingerprint for the compound's structure.

UV-Vis spectroscopy is widely applied for the quantitative determination of Cefdinir in bulk powders and pharmaceutical formulations. japsonline.com In a neutral or slightly alkaline medium, such as a 0.1 M phosphate buffer at pH 7.0, this compound exhibits a characteristic absorption maximum (λmax). ijpsonline.com Several studies have established this λmax at approximately 287 nm. ijpsonline.comsemanticscholar.org Another study reported a maximum absorbance at 283 nm. biomedres.us Derivative spectrophotometry has also been employed to enhance specificity, allowing for the determination of Cefdinir in the presence of its degradation products by measuring at zero-crossing points. japsonline.comscholarsresearchlibrary.com For instance, first-order derivative spectra have been used to measure Cefdinir at 306.8 nm or 272 nm. scholarsresearchlibrary.comturkjps.org

Table 1: UV-Vis Spectroscopic Parameters for this compound Analysis
MethodSolvent/Mediumλmax (nm)Linearity Range (µg/mL)Reference
Zero-Order UV Spectroscopy0.1 M Phosphate Buffer (pH 7.0)2873 - 17 ijpsonline.com
Zero-Order UV SpectroscopyMethanol2865 - 15 scholarsresearchlibrary.com
First-Order Derivative SpectroscopyMethanol2725 - 15 scholarsresearchlibrary.com
First-Order Derivative Spectroscopy0.1 M Na2HPO4 (pH 8.0)306.82 - 30 turkjps.org
Colorimetry (with Folin-Ciocalteu reagent)Alkaline media7204 - 20 ijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related impurities. conicet.gov.ar It provides detailed information about the atomic connectivity and stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR techniques are utilized for this purpose. researchgate.net

The ¹H NMR spectrum of Cefdinir reveals characteristic signals for the protons in the β-lactam core, the aminothiazole ring, the vinyl group at the C-3 position, and the oxime side chain. researchgate.net Similarly, the ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. researchgate.net These spectral data are crucial for confirming the (Z)-isomer configuration of the hydroxyimino group, which is critical for the compound's biological activity.

Furthermore, NMR, often coupled with mass spectrometry (MS) and high-performance liquid chromatography (HPLC), is instrumental in identifying and characterizing process-related impurities and degradation products. researchgate.netnih.gov Studies have successfully isolated impurities from bulk Cefdinir and determined their structures using a combination of these techniques, including NMR, IR, and MS. researchgate.netnih.gov This comprehensive structural analysis is vital for ensuring the purity and safety of the active pharmaceutical ingredient.

Table 2: Key Spectroscopic Techniques for Structural Elucidation
TechniqueApplication for this compoundReference
¹H NMRElucidation of proton environment and stereochemistry. researchgate.net
¹³C NMRDetermination of the carbon framework. researchgate.net
2D NMR (COSY, HMBC)Confirmation of atomic connectivity and complex structural details. researchgate.net
Combined HPLC-NMR/MSIsolation and characterization of impurities and degradation products. conicet.gov.arresearchgate.netnih.gov

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of this compound. scholarsresearchlibrary.comresearchgate.net Voltammetric techniques, in particular, have been developed for its quantification in pharmaceutical preparations and biological fluids. researchgate.net These methods are based on the electrochemical oxidation or reduction of the Cefdinir molecule at the surface of an electrode. researchgate.net

The electrochemical behavior of Cefdinir has been studied using various electrodes, including hanging mercury drop electrodes (HMDE), glassy carbon electrodes (GCE), and single-use pencil graphite (B72142) electrodes. researchgate.netresearchgate.net On an HMDE, Cefdinir typically shows two irreversible reduction peaks, while on a GCE, it exhibits one irreversible oxidation peak at a potential of approximately +1.0 V. researchgate.net

The potential and current of these peaks are dependent on experimental conditions, most notably the pH of the supporting electrolyte, which is often a Britton-Robinson (BR) buffer. researchgate.net For instance, voltammetric studies have found optimal conditions to be a BR buffer at pH 4.2 for reduction at an HMDE and pH 5.0 for oxidation at a GCE. researchgate.net Another study utilizing a pencil graphite electrode employed chemometric optimization to identify the ideal parameters as pH 5.0, a square wave amplitude of 43 mV, and a frequency of 108 Hz. researchgate.net These validated methods have been successfully applied to the analysis of Cefdinir in tablets and human serum. researchgate.net

Table 3: Electrochemical Methods for this compound Determination
TechniqueElectrodeOptimal pHLinear Range (µM or µg/mL)Reference
Differential Pulse Adsorptive Stripping Voltammetry (DPASV)Hanging Mercury Drop Electrode (HMDE)4.20.25–40.0 µM researchgate.net
Differential Pulse Adsorptive Stripping Voltammetry (DPASV)Glassy Carbon Electrode (GCE)5.00.40–10.0 µM researchgate.net
Square Wave Voltammetry (SWV)Pencil Graphite Electrode (PGE)5.00.5–20 µg/mL researchgate.net

Method Validation and Quality Control Parameters for Analytical Procedures

To ensure that analytical methods for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). scholarsresearchlibrary.com Validation confirms that the procedure is suitable for its intended purpose. Key parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. japsonline.comturkjps.org

Specificity: This ensures that the analytical signal is solely from Cefdinir, without interference from excipients, impurities, or degradation products. japsonline.com This is often demonstrated by analyzing placebo formulations and stressed samples.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range. banglajol.info For Cefdinir, linearity has been established for various methods, such as 0.05 to 5 µg/mL for an HPLC method in serum and 2 to 30 µg/mL for a derivative spectrophotometric method. turkjps.orgresearchgate.net

Accuracy: Accuracy is determined by comparing the measured value to a true or accepted reference value. It is often expressed as a percentage recovery. For Cefdinir, average recovery values are typically high, for instance, 96.43% was reported for an HPLC method in serum. banglajol.info

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or ruggedness). pharmacyjournal.in Results are expressed as the relative standard deviation (RSD), which should be below a specified limit (e.g., <2%). pharmacyjournal.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. turkjps.org For a derivative spectrophotometric method, LOD and LOQ for Cefdinir were reported as 0.28 µg/mL and 0.98 µg/mL, respectively. turkjps.org An HPLC method reported an LOQ of 0.05 µg/mL in serum. banglajol.inforesearchgate.net

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. turkjps.org

Table 4: Summary of Validation Parameters from Various Analytical Methods for this compound
MethodParameterFindingReference
RP-HPLCLinearity Range0.05 - 5 µg/mL (in serum) banglajol.inforesearchgate.net
Accuracy (% Recovery)96.43% banglajol.info
Precision (% RSD)Intra-day: 7.65%; Inter-day: 9.72% (at 0.05 µg/mL) banglajol.inforesearchgate.net
Derivative SpectrophotometryLinearity Range2 - 30 µg/mL turkjps.org
LOD0.28 µg/mL turkjps.org
LOQ0.98 µg/mL turkjps.org
Spectrophotometry (Charge Transfer Complex)Accuracy (% RE)-0.90% to 0.60% (Intra-day) pharmacyjournal.in
Precision (% RSD)0.50% to 1.70% (Intra-day) pharmacyjournal.in

Mentioned Compounds

Compound Name
This compound
Potassium bromide
Methanol
Sodium dihydrogen phosphate
Folin-Ciocalteu reagent
(6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid-5-oxide
(6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabi-cyclo [4.2.0] oct-3-ene-2-carboxylic acid
(6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid

Degradation Kinetics and Stability Studies of Z Cefdinir

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to determine its intrinsic stability and to elucidate its degradation pathways. Studies have been conducted on (Z)-Cefdinir under various stress conditions, including hydrolysis, oxidation, heat, and light. researchgate.netscispace.comsphinxsai.com

This compound's stability is significantly influenced by pH. Hydrolytic degradation studies have been performed across acidic, basic, and neutral conditions to simulate various physiological and storage environments. researchgate.netnih.gov

Under acidic conditions (e.g., in 0.1 M or 1.0 N hydrochloric acid), this compound undergoes degradation, although the rate is reportedly slower compared to alkaline or oxidative conditions. sphinxsai.comnih.gov One study observed that approximately 20.14% of the drug degraded when refluxed in 0.1 M HCl at 60°C. nih.gov Another study using 5N hydrochloric acid at 60°C for 30 minutes also reported degradation. scispace.com

The compound is particularly labile to alkaline hydrolysis . nih.gov In a study using 0.1 N sodium hydroxide (B78521) at 60°C, a rapid degradation of 48.83% was observed within 60 minutes. nih.gov Other research using 0.05 N NaOH and 5N NaOH also confirmed its instability in basic media. scispace.comsphinxsai.com

In neutral aqueous solutions (pH 6-7), degradation also occurs. nih.govnih.gov The degradation products formed under neutral conditions can be similar to those observed under acidic and photolytic stress. sphinxsai.com

Seven major hydrolytic degradation products have been isolated and characterized from acidic, neutral, and basic solutions. nih.gov The degradation process involves two primary routes: the opening of the β-lactam ring and pH-dependent isomerizations, such as lactonization and epimerization. colab.wsnih.gov

Table 1: Summary of Hydrolytic Degradation Studies on this compound

Stress Condition Reagent/pH Temperature Duration Observed Degradation Reference(s)
Acidic Hydrolysis 0.1 M HCl 60°C 6 hours 20.14% degradation nih.gov
Acidic Hydrolysis 1.0 N HCl Not specified 6 hours Degradation observed sphinxsai.com
Acidic Hydrolysis 5N HCl 60°C 30 minutes Degradation observed scispace.com
Basic Hydrolysis 0.1 M NaOH 60°C 60 minutes 48.83% degradation nih.gov
Basic Hydrolysis 0.05 N NaOH Not specified 6 hours Degradation observed sphinxsai.com
Basic Hydrolysis 5N NaOH 60°C 30 minutes Degradation observed scispace.com
Neutral Hydrolysis pH 6-7 Not specified Not specified Degradation observed nih.govnih.gov

This compound has demonstrated susceptibility to oxidative stress. researchgate.netsphinxsai.com Studies have commonly employed hydrogen peroxide (H₂O₂) to induce oxidative degradation. When subjected to 3% H₂O₂ at 60°C, the drug proved to be labile. nih.gov Other studies using 0.1% and 20% hydrogen peroxide also resulted in degradation, indicating that oxidation is a significant degradation pathway. scispace.comsphinxsai.com This degradation leads to the formation of specific oxidation products. sphinxsai.com

The effect of heat on the stability of this compound has been investigated by exposing the solid drug to elevated temperatures. researchgate.netscispace.com In one study, storing the compound at 80°C for 48 hours resulted in degradation. nih.gov Another study conducted at 105°C for 6 hours also showed thermal degradation. scispace.com These findings highlight the importance of controlling storage temperature to maintain the integrity of this compound.

Exposure to light can also lead to the degradation of this compound. researchgate.netsphinxsai.com Photostability studies, where the drug is exposed to UV light (e.g., at 254 nm), have shown that degradation occurs. scispace.comsphinxsai.com Interestingly, the degradation products observed under photolytic stress can be similar to those formed under acidic conditions. sphinxsai.com This suggests that light exposure may catalyze hydrolytic degradation pathways.

Identification and Characterization of Degradation Products

A variety of analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in separating, identifying, and characterizing the degradation products of this compound. researchgate.netsphinxsai.comnih.gov

Several degradation products have been identified under different stress conditions. For instance, under basic hydrolysis, two degradation products, referred to as degradant I and II, have been observed. sphinxsai.com Another product, degradant III, is formed under acidic, neutral, and photolytic conditions. sphinxsai.com Oxidative stress leads to the formation of degradants IV and V. sphinxsai.com

More detailed studies have identified specific chemical structures of these degradation products. Some of the identified impurities include:

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-5-oxide (Cefdinir sulfoxide) : This is a common impurity found in Cefdinir (B1668824) batches and can be formed through oxidation. arkat-usa.org

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (delta-2 Cefdinir) arkat-usa.org

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid arkat-usa.org

Furthermore, hydrolytic degradation can lead to the formation of seven major degradation products, which have been characterized using UV, IR, ¹H-NMR, and mass spectra. nih.gov Microbial degradation studies have also identified several intermediates, confirming that the opening of the β-lactam ring is a key step in the degradation process. researchgate.netnih.gov

Mechanistic Elucidation of Degradation Pathways

The degradation of this compound proceeds through several mechanistic pathways, largely dependent on the specific stress condition.

The primary degradation routes are the opening of the β-lactam ring and various pH-dependent isomerizations . colab.wsnih.gov The cleavage of the four-membered β-lactam ring is a characteristic degradation pathway for cephalosporins and leads to a loss of antibacterial activity. This has been confirmed through FT-IR analysis, which showed the disappearance of the characteristic lactam ring functional groups during degradation. colab.wsresearchgate.netnih.gov

In acidic to neutral solutions, hydrolysis can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers. colab.wsnih.gov The formation of these lactones involves C-6 epimerization. nih.gov The mechanism for this epimerization has been proposed to occur without deprotonation at the C-6 position. nih.gov

Isomerization is another significant degradation pathway. This includes:

Lactonization : The formation of a lactone ring. colab.ws

Epimerization at C-6 or C-7 : A change in the stereochemistry at these carbon atoms. colab.wsnih.gov

Syn-anti isomerization of the N-oxime function : A change in the geometric configuration of the oxime group. colab.ws

Kinetic studies have revealed that the degradation often follows pseudo-first-order kinetics. researchgate.net For example, in one microbial degradation study, the rate constant was determined to be 0.222 per day with a half-life of 3.26 days. researchgate.netnih.gov

A proposed pathway for the aerobic microbial degradation of this compound begins with the removal of a hydroxyl group and a lateral methylene (B1212753) group. researchgate.net The opening of the β-lactam ring is a major subsequent step in this pathway. researchgate.netnih.gov

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of a drug substance and for monitoring its degradation under various environmental conditions. For this compound, a variety of analytical techniques have been established to separate and quantify the active pharmaceutical ingredient in the presence of its degradation products, ensuring the quality, efficacy, and safety of the drug. These methods are validated according to International Conference on Harmonization (ICH) guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness. nih.govscispace.com

Forced degradation studies are a cornerstone of developing these methods, involving the exposure of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net These studies facilitate the generation of degradation products and demonstrate the method's ability to resolve the parent drug from any potential degradants. nih.govresearchgate.net It has been observed that this compound is particularly susceptible to degradation in alkaline and oxidative conditions and less so under acidic, thermal, and photolytic stress. nih.gov For instance, one study found that after 60 minutes at 60°C, 48.83% of the drug degraded in 0.1 N NaOH, 31.20% in 3% H₂O₂, 20.14% in 0.1 M HCl, and 20.12% with thermal stress. nih.gov Photolytic degradation was comparatively minor, with only 8.55% degradation after 24 hours of UV light exposure. nih.gov

Several analytical methodologies have been successfully developed and validated for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. scispace.comnih.govjapsonline.com

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the stability testing of this compound. tsijournals.com These methods are valued for their ability to separate a wide range of compounds, including the parent drug and its various degradation products, with high resolution and sensitivity. nih.govtsijournals.com

Various HPLC methods have been developed, utilizing different column technologies and mobile phase compositions to achieve optimal separation. For example, a stability-indicating RP-HPLC method was developed using a Waters RP Spherisorb C-18 column and a mobile phase of water (pH 3.0 with orthophosphoric acid), acetonitrile (B52724), and methanol (B129727) (13:5:2 v/v/v), with detection at 286 nm. nih.gov This method effectively separated this compound from products formed during forced degradation. nih.gov Another method employed a YMC-Pack ODS-A column with a mobile phase of 10mM sodium dihydrogen phosphate (B84403), acetonitrile, and methanol (80:10:10 by volume) with 0.5% triethylamine (B128534), adjusted to pH 4.5. tsijournals.com This method achieved complete separation of the parent compound from its acid-induced degradation products within a 10-minute run time. tsijournals.com

The following table summarizes the operational parameters of a developed stability-indicating HPLC method:

Interactive Table 1: Example of a Stability-Indicating HPLC Method for this compound Analysis. nih.gov
Parameter Condition
Stationary Phase Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm
Temperature Ambient
Linearity Range 0.05–15.00 μg/mL
Correlation Coefficient (r²) 0.999

Ultra-Performance Liquid Chromatography (UPLC)

To achieve faster and more efficient separations, Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) methods have also been developed. These methods use columns with smaller particle sizes (<2 μm), allowing for higher flow rates and reduced analysis times without compromising resolution. A validated RP-UPLC method for this compound utilized an Acquity SB C18 column (100 × 2 mm, 1.8μm) with an isocratic mobile phase of orthophosphoric acid and acetonitrile (60:40 v/v) at pH 2.8. scispace.com This method demonstrated linearity over a concentration range of 25 to 150 μg/mL and was proven to be specific and stability-indicating through forced degradation studies. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more rapid alternative for the quantification of this compound. A stability-indicating HPTLC-densitometry method was developed using a mobile phase of diethyl ether, methanol, water, and glacial acetic acid (6:3:1:0.05, v/v/v). japsonline.com This method was capable of determining this compound in the presence of its acid and alkaline degradation products. japsonline.com

Spectrophotometric Methods

Spectrophotometric techniques, while generally less specific than chromatographic methods, have been adapted to serve as stability-indicating assays for this compound. These methods are often simple, rapid, and cost-effective. japsonline.com Derivative spectrophotometry has been used to resolve this compound from its degradation products by measuring derivative responses at specific wavelengths where the interference from degradants is minimal. japsonline.com For instance, first derivative spectrophotometry allowed for the determination of this compound at 313.4 nm in the presence of its alkaline degradation product, while the second derivative was used for determination at 298.2 nm in the presence of its acid degradation product. japsonline.com

Another approach involves spectrofluorimetry, where the drug is quantified via its fluorescent degradation products. A validated method measured the acid-induced degradation products at an emission wavelength of 408 nm (excitation at 292 nm) and the alkali-induced products at 458 nm (excitation at 330 nm). ejournal.by This technique demonstrated high sensitivity, with linearity ranges of 0.7–7.0 μg/mL for acid-induced and 0.03-0.30 μg/mL for alkali-induced degradation products. ejournal.by

The following table summarizes various analytical methods developed for this compound.

Interactive Table 2: Summary of Developed Stability-Indicating Analytical Methods for this compound.
Method Type Stationary Phase/System Mobile Phase/Solvent Detection Wavelength Linearity Range (µg/mL) Source
HPLC YMC-Pack ODS-A 10mM Sodium Dihydrogen Phosphate : Acetonitrile : Methanol (80:10:10) with 0.5% Triethylamine, pH 4.5 285 nm 2–25 tsijournals.com
UPLC Acquity SB C18 (1.8µm) Orthophosphoric Acid : Acetonitrile (60:40), pH 2.8 285 nm 25–150 scispace.com
HPTLC Silica Gel 60 F254 Diethyl ether : Methanol : Water : Glacial Acetic Acid (6:3:1:0.05) - - japsonline.com
Derivative Spectrophotometry Methanol - 313.4 nm (¹D), 298.2 nm (²D) - japsonline.com
Spectrofluorimetry (via degradation products) Water - Ex: 292 nm, Em: 408 nm (Acid); Ex: 330 nm, Em: 458 nm (Alkali) 0.7-7.0 (Acid); 0.03-0.30 (Alkali) ejournal.by

These validated, stability-indicating methods are essential tools for the quality control of this compound, enabling the reliable determination of the drug in bulk form and in the presence of its degradation products. nih.govjapsonline.com

Impurity Profiling and Structural Elucidation in Z Cefdinir

Identification of Synthesis-Related Impurities

Impurities related to the synthesis process of (Z)-Cefdinir can arise from starting materials, intermediates, or side reactions occurring during the manufacturing steps. Research has identified several process-related impurities in Cefdinir (B1668824) bulk drug. arkat-usa.orgresearchgate.net In one study, five impurities were determined to have originated from the synthesis process. researchgate.neteurekaselect.com

A key step in one synthesis route for Cefdinir involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) followed by hydrolysis. arkat-usa.org During the analysis of different batches produced via this method, three specific unknown impurities were detected at levels ranging from 0.05% to 0.15%. arkat-usa.org These were later identified and synthesized for use as reference compounds in quality control. arkat-usa.org One of these, the 3-methyl analog of Cefdinir, is a known process-related impurity. arkat-usa.orgresearchgate.net

The synthesis and characterization of these process-related contaminants are crucial for establishing validated analytical methods to control the quality of Cefdinir bulk drug and its formulations. arkat-usa.org

Characterization of Degradation-Related Impurities

This compound is susceptible to degradation under various stress conditions, leading to the formation of degradation products. These conditions include acid and base hydrolysis, oxidation, and exposure to heat and light. researchgate.net Studies have been conducted to purposefully degrade Cefdinir to identify the resulting impurities. researchgate.netresearchgate.net

Forced degradation studies revealed that this compound degrades under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions. researchgate.net One investigation found that eight main impurities were degradation products. researchgate.neteurekaselect.com The degradation pathways of cephalosporins can be complex. For instance, a mechanism involving hydrolysis, decarboxylation, bond migration, and expulsion of the cephem nucleus has been reported for a related cephalosporin (B10832234), with similar mechanisms suggested for Cefdinir. nih.gov

Key degradation products that have been identified include Cefdinir sulfoxide (B87167), which forms through oxidation, and the ceph-2-em isomer. arkat-usa.orgresearchgate.net The identification of these degradation products is fundamental to developing stability-indicating analytical methods for Cefdinir. researchgate.net

Isolation Techniques for Impurities (e.g., Preparative HPLC)

To perform structural elucidation, impurities must first be isolated from the bulk drug substance in sufficient quantity and purity. atlanchimpharma.com Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. researchgate.netnih.gov

In this method, crude samples of Cefdinir containing impurities are subjected to preparative HPLC. researchgate.net For example, impurities have been isolated using a C18 column with a mobile phase of water and acetonitrile (B52724). nih.gov The fractions containing the individual impurities are collected over multiple injections, pooled, and then concentrated, often using a rotary evaporator. nih.gov A final lyophilization (freeze-drying) step can be used to obtain the solid impurity. nih.govfrontiersin.org

Another advanced technique is online column-switching liquid chromatography. researchgate.net This method involves eluting the Cefdinir bulk material on a C18 column. researchgate.neteurekaselect.com Based on their retention times, the target impurities are selectively transferred to a second chromatographic column for enrichment. researchgate.net This is followed by a desalting step before the impurity is analyzed. researchgate.net This technique is particularly effective for rapidly identifying impurities in chromatographic systems that use non-volatile salts. researchgate.net

Structural Elucidation of Impurities using Spectroscopic and Mass Spectrometric Data

Once an impurity is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. atlanchimpharma.comnih.gov This analytical approach provides unambiguous evidence for the structure of the compound. nih.gov

The most common methods employed for the structural characterization of this compound impurities include:

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are used to determine the molecular weight of the impurity and to study its fragmentation patterns. researchgate.netresearchgate.netnih.gov The fragmentation pathway provides critical clues about the molecule's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are powerful tools for elucidating the complete chemical structure. nih.govconicet.gov.ar NMR provides detailed information about the connectivity of atoms within the molecule. conicet.gov.ar

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the impurity molecule. nih.govnih.gov

By combining the data from these techniques, researchers can confidently characterize the structures of impurities, even those present at very low levels. nih.govresearchgate.netnih.gov

Table 1: Analytical Techniques for Impurity Characterization

Analytical Technique Purpose in Impurity Profiling
Preparative HPLC Isolation and purification of individual impurities from the bulk drug. researchgate.netnih.gov
Column-Switching LC Rapid online isolation and enrichment of target impurities. researchgate.net
Mass Spectrometry (MS) Determination of molecular weight and molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) Elucidation of chemical structure through fragmentation analysis. nih.govresearchgate.net
¹H and ¹³C NMR Determination of the carbon-hydrogen framework of the molecule. nih.govconicet.gov.ar
2D NMR (COSY, HSQC, HMBC) Establishing detailed connectivity between atoms in the molecule. conicet.gov.ar

Specific Impurity Forms and Their Origins (e.g., E-isomer, 7S Cefdinir Impurity, Sulfoxides)

Several specific impurities in this compound have been isolated, identified, and synthesized. arkat-usa.org Their presence can be attributed to distinct origins, such as isomerization, epimerization, oxidation, or contaminants in starting materials.

(E)-Cefdinir: The active form of Cefdinir is the (Z)-isomer, which refers to the geometry around the oxime double bond. The (E)-isomer is a geometric isomer that can be present as an impurity. simsonpharma.com

7S Cefdinir Impurity: Also known as the 7-epimer or Cefdinir 7-isomer, this impurity is a stereoisomer of Cefdinir. axios-research.com It differs from the parent molecule in the stereochemical configuration at the 7-position of the cephem nucleus. axios-research.com

Cefdinir Sulfoxide: This is a common impurity in cephalosporin antibiotics and is formed by the oxidation of the sulfur atom in the thiazine (B8601807) ring of the Cefdinir molecule. arkat-usa.org It has been observed in up to 0.1% in some Cefdinir batches and is considered a degradation product. arkat-usa.orgresearchgate.net Its synthesis involves the oxidation of Cefdinir using an agent like peracetic acid. arkat-usa.org

3-Methyl Cefdinir: This impurity is a structural analog where the vinyl group at the 3-position of the cephem nucleus is replaced by a methyl group. arkat-usa.orgresearchgate.net It is typically formed as a process-related impurity during synthesis. arkat-usa.orgontosight.ai

Δ²-Cefdinir (ceph-2-em isomer): This impurity is an isomer where the double bond in the dihydrothiazine ring shifts from the 3-position to the 2-position. It has been identified as a contaminant in Cefdinir bulk drug. arkat-usa.orgresearchgate.net

Table 2: Common Impurities of this compound and Their Origins

Impurity Name Type Origin
(E)-Cefdinir Geometric Isomer Isomerization
7S Cefdinir Impurity (7-Epimer) Stereoisomer Epimerization
Cefdinir Sulfoxide Oxidation Product Degradation/Synthesis arkat-usa.orgresearchgate.net
3-Methyl Cefdinir Structural Analog Synthesis arkat-usa.orgresearchgate.net

Table 3: List of Compounds

Compound Name
(E)-Cefdinir
This compound
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA)
Cefdinir 7-epimer
Cefdinir 7-isomer
Cefdinir sulfoxide
Δ²-Cefdinir

Theoretical and Computational Investigations of Z Cefdinir

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of (Z)-Cefdinir. These calculations help in understanding the molecule's behavior in chemical and biological environments.

Detailed studies have been conducted to explore the redox behavior of cefdinir (B1668824) using computational methods. researchgate.netnih.gov One such investigation employed DFT calculations at the B3LYP/6-31+G(d)//AM1 level to understand its oxidation and reduction mechanisms. researchgate.netnih.gov The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The distribution and energy of these orbitals determine the most reactive sites within the molecule for redox reactions. researchgate.net

In a reduction process, an electron is transferred to the LUMO of the molecule. For this compound, theoretical calculations indicate that the LUMO is primarily located on the β-lactam ring and the adjacent carboxylic acid group. This suggests that these are the most probable sites for reduction to occur. Conversely, during oxidation, an electron is removed from the HOMO. Calculations show the HOMO of this compound is concentrated on the aminothiazole ring, identifying it as the most susceptible part of the molecule to oxidation. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies a molecule is more reactive. The calculated energies for these frontier orbitals provide a quantitative basis for understanding the electronic properties and reactivity of this compound.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties of this compound.
ParameterDescriptionCalculated Locus
HOMO (Highest Occupied Molecular Orbital)Region of the molecule most likely to donate electrons (site of oxidation).Aminothiazole ring
LUMO (Lowest Unoccupied Molecular Orbital)Region of the molecule most likely to accept electrons (site of reduction).β-lactam ring and adjacent carboxylic acid group
HOMO-LUMO Energy GapIndicator of chemical reactivity and kinetic stability.Data not explicitly found in search results.

Molecular Docking and Dynamics Simulations of Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of this compound with biological targets, such as proteins and enzymes, at a molecular level. These methods predict the binding orientation, affinity, and stability of the drug-target complex.

Molecular docking studies have been performed to investigate how this compound binds to the active sites of various bacterial enzymes. nih.govasm.orgplos.org For example, in a study investigating the inhibition of l,d-transpeptidases from Mycobacterium abscessus (LdtMab2), cefdinir was docked into the enzyme's active site to predict its binding mode. nih.govasm.org

Following docking, MD simulations are often employed to assess the stability of the predicted complex over time in a simulated physiological environment. In the study of the LdtMab2–cefdinir complex, a 100-nanosecond MD simulation was conducted in an explicit water solvent. nih.govasm.org The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions relative to an average structure. The LdtMab2–cefdinir complex was found to be fairly stable after an initial 30 ns equilibration period, with an RMSD value of 1.14 ± 0.31 Å for the remainder of the simulation. nih.gov This stability suggests a persistent interaction between cefdinir and the enzyme. nih.govasm.org

These simulations also allow for the calculation of binding free energies, which quantify the strength of the interaction. For the LdtMab2–cefdinir complex, the binding free energy (ΔGbind) was calculated from the last 20 ns of the simulation, providing further insight into its inhibitory potential compared to other antibiotics. asm.org Such computational analyses are crucial for understanding the mechanism of action and for the rational design of new, more effective antibiotics. nih.govcdnsciencepub.com The force fields used in these simulations, such as OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field), are critical for accurately modeling the interactions. uobaghdad.edu.iqmdpi.com

Table 2: Parameters from a Molecular Dynamics Simulation of the this compound-LdtMab2 Complex. nih.govasm.org
ParameterValue/Description
Simulation Time100 nanoseconds
Solvent ModelExplicit water
Complex Stability (RMSD)1.14 ± 0.31 Å (after initial 30 ns)
Binding Free Energy (ΔGbind)Calculated from the final 20 ns of the simulation

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and confirming the molecular structure.

NMR Spectra: The in silico prediction of 1H and 13C NMR chemical shifts using quantum mechanical calculations is a common practice in structural elucidation. nih.govrsc.org DFT methods are frequently used for this purpose. sciforum.netresearchgate.net The process typically involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For complex molecules like this compound, this approach can help assign specific signals in the experimental spectrum to the corresponding nuclei in the molecule. rsc.orgsciforum.net

Infrared (IR) Spectra: Theoretical IR spectra can be computed from the vibrational frequencies of the molecule, which are obtained through a frequency calculation after geometry optimization at the DFT level. diva-portal.org The calculated spectrum, consisting of vibrational frequencies and their corresponding intensities, can be compared with the experimental FT-IR spectrum. researchgate.netchemicalbook.com This comparison helps in the assignment of absorption bands to specific vibrational modes of the functional groups in this compound, such as the C=O stretching of the β-lactam ring, the N-H bending of the amino group, and the O-H stretching of the oxime group. diva-portal.org

UV-Vis Spectra: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.dersc.org The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT calculations can identify the π → π* and n → π* transitions responsible for its characteristic UV absorption peaks, which are experimentally observed around 223.5 nm and 287 nm. chemicalbook.com

Table 3: Computational Methods for Predicting Spectroscopic Properties of this compound.
Spectroscopy TypeComputational MethodPredicted PropertiesKey Functional Groups Analyzed
NMR (1H, 13C)DFT (e.g., with GIAO method)Chemical Shifts (δ)All hydrogen and carbon environments
Infrared (IR)DFT (Frequency Calculation)Vibrational Frequencies (cm-1) and IntensitiesC=O (β-lactam, acid), N-H, O-H (oxime)
UV-VisibleTD-DFTAbsorption Wavelengths (λmax) and Oscillator StrengthsChromophores (e.g., aminothiazole, enol ether)

Computational Studies on Polymorphism and Crystal Packing

This compound is known to exist in multiple solid-state forms, including different polymorphs and hydrates. nih.govmdpi.com Computational studies are essential for understanding the factors that govern the formation of these different crystal structures and for predicting their relative stabilities. nih.govnih.gov

The crystal structures of anhydrous cefdinir (Form A) and a cefdinir sesquihydrate have been solved and optimized using density functional techniques. researchgate.net These studies reveal that the conformation of the this compound molecule can be significantly different in various crystal forms. researchgate.net For instance, the conformations in the anhydrous crystal and the sesquihydrate are notably different, yet quantum chemical geometry optimizations (using DFT/6-31G*/B3LYP) show that their energies are very similar, with a difference of only 1.6 kcal mol-1. researchgate.net This small energy difference highlights why multiple polymorphs can be experimentally accessible.

Computational analysis of the crystal packing reveals the critical role of intermolecular interactions, particularly hydrogen bonds. researchgate.net In the anhydrous form, the oxime group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. researchgate.net In the sesquihydrate, the hydrogen bonding network is much more extensive and involves the water molecules, which leads to a more tightly packed and stable structure. researchgate.net

Lattice energy calculations are a key component of computational polymorph screening. asm.orgnih.gov These calculations estimate the stability of a crystal lattice by summing the intermolecular and intramolecular energies. By comparing the calculated lattice energies of different hypothetical or known crystal structures, researchers can predict the most thermodynamically stable polymorph under specific conditions. nih.govasm.org For a complex molecule like cefdinir, these computational predictions are invaluable for controlling the solid form during pharmaceutical manufacturing. nih.govmdpi.com

Table 4: Crystallographic and Computational Data for this compound Polymorphs. researchgate.net
PropertyAnhydrous Cefdinir (Form A)Cefdinir Sesquihydrate
Crystal SystemMonoclinicMonoclinic
Space GroupP21C2
Molecules per Asymmetric Unit (Z')1 (Z=2)1 (Z=4)
Calculated Conformational Energy Difference1.6 kcal mol-1 (Anhydrous form lower)
Key Packing FeatureIntermolecular H-bond (oxime to carboxylic acid)Extensive H-bond network involving water molecules
Packing EfficiencyLess tightly packedMore tightly packed due to extensive H-bonding

Environmental Fate and Biotransformation Studies of Z Cefdinir

Abiotic Degradation in Environmental Systems (e.g., Photodegradation in Water)

Abiotic degradation processes, particularly hydrolysis and photolysis, play a significant role in the transformation of (Z)-Cefdinir in aquatic environments. The degradation of Cefdinir (B1668824) is influenced by factors such as pH and the presence of different water matrices. avestia.com

Hydrolysis is a key degradation pathway, with the rate being highly dependent on pH. nih.gov Cefdinir degrades through two primary routes: the opening of the β-lactam ring and various pH-dependent isomerizations. nih.gov Studies have shown that hydrolytic degradation is faster under basic conditions. avestia.com For instance, in one study, the hydrolysis of Cefdinir under basic conditions (0.05 N NaOH) was a key factor in its breakdown. sphinxsai.com

Photodegradation, the breakdown of compounds by light, is another critical abiotic process. The efficiency of Cefdinir's photodegradation is dependent on the wavelength of UV radiation and the composition of the water. avestia.com

Key findings from photodegradation studies include:

UV-C vs. UV-A Radiation: Processes based on UV-C radiation are generally more efficient and faster in degrading Cefdinir compared to those using UV-A radiation. avestia.com Complete degradation was achieved in under 9 minutes with UV-C, while UV-A required significantly more time. avestia.com

Effect of pH: In photocatalytic processes, degradation is faster in acidic and neutral conditions than in basic conditions. avestia.com Conversely, photolytic degradation under UV-C is enhanced in basic conditions due to the acceleration of hydrolysis. avestia.com

Water Matrix Effect: The presence of various components in municipal wastewater can significantly reduce the degradation rate of Cefdinir, particularly in UV-A-based processes. avestia.com

Photocatalysis: The use of a titanium dioxide (TiO2) nanostructured film enhances photodegradation under UV-A radiation, making the process much faster. avestia.com However, this enhancement is not as significant under the already rapid UV-C radiation. avestia.com

Forced degradation studies have confirmed that Cefdinir breaks down under photolytic stress (UV light at 254 nm), in addition to acid, base, and oxidative conditions. sphinxsai.com

Table 1: Comparison of Cefdinir Photodegradation Methods

Parameter UV-A Radiation UV-C Radiation
Efficiency Slower, complete degradation not achieved even after 360 min in some cases. avestia.com Faster, complete degradation in less than 9 min. avestia.com
Effect of TiO2 Film Significantly enhances degradation; complete degradation in 120 min. avestia.com No significant acceleration observed. avestia.com
Effect of pH Fastest degradation at pH 9 (photolytic). avestia.com Slower at pH 9 (photocatalytic). avestia.com Faster at basic conditions (photolytic). avestia.com Slower at pH 9 (photocatalytic). avestia.com
Impact of Wastewater Matrix Significant slowdown of degradation. avestia.com Not significantly affected. avestia.com

Microbial Degradation and Bioremediation Potential

Microbial breakdown is a vital component of the environmental fate of this compound. Several studies have identified microorganisms capable of degrading this antibiotic, highlighting the potential for bioremediation of contaminated sites.

Yeast strains, in particular, have demonstrated a significant capacity for Cefdinir degradation. researchgate.netnih.gov A strain identified as Ustilago sp. SMN03, isolated from pharmaceutical wastewater, was able to use Cefdinir as its sole carbon source. researchgate.netnih.gov Under optimized conditions (pH 6.0, 30°C), this yeast degraded 81% of an initial 200 mg/L Cefdinir concentration within six days. researchgate.netnih.gov The degradation followed pseudo-first-order kinetics with a half-life of 3.26 days. researchgate.netnih.gov

Another yeast, Candida sp. SMN04, also isolated from pharmaceutical effluent, showed an 84% degradation of Cefdinir within six days. nih.govinnovareacademics.in This strain was effective at a concentration of 250 mg/L. innovareacademics.in The primary mechanism involves the opening of the β-lactam ring, a crucial step in detoxifying the antibiotic. researchgate.netnih.gov The involvement of enzymes such as β-lactamases, NADPH reductase, and Cyt P450 has been noted in the degradation process by Candida sp. SMN04. nih.gov

Immobilization techniques have been shown to enhance the efficiency and reusability of these microorganisms. In a batch mode study, Candida sp. SMN04 immobilized in a PVA-alginate matrix achieved 96.6% degradation of Cefdinir from real pharmaceutical wastewater within 48 hours. researchgate.netjapsonline.com A biofilm of the same yeast formed on gravels resulted in 92.2% degradation in the same timeframe. researchgate.netjapsonline.com

Table 2: Cefdinir Degradation by Yeast Strains

Yeast Strain Initial Cefdinir Conc. Degradation Efficiency Time Half-life (t1/2) Reference
Ustilago sp. SMN03 200 mg/L 81% 6 days 3.26 days researchgate.netnih.gov
Candida sp. SMN04 250 mg/L 84% 6 days Not specified nih.govinnovareacademics.in
Pseudozyma sp. SMN01 150 mg/L 72% 6 days Not specified innovareacademics.in
Ustilago sp. SMN02 200 mg/L 78% 6 days Not specified innovareacademics.in
Candida sp. SMN04 (immobilized) Not specified (in wastewater) 96.6% 48 hours Not specified researchgate.netjapsonline.com
Candida sp. SMN04 (biofilm) Not specified (in wastewater) 92.2% 48 hours Not specified researchgate.netjapsonline.com

Nano-Bio Hybrid Systems for Enhanced Degradation

To further improve the efficiency of Cefdinir removal, researchers have explored the integration of nanotechnology with biological systems. These nano-bio hybrid systems leverage the catalytic properties of nanoparticles and the metabolic capabilities of microorganisms.

One such system combined nanoscale zero-valent iron (nFe0) particles with the yeast Candida sp. SMN04. who.intjapsonline.comjapsonline.com The nFe0 nanoparticles are coated onto the surface of the yeast cells, which increases the permeability of the cell membrane, allowing for enhanced uptake of Cefdinir into the cell for degradation. who.intjapsonline.comjapsonline.com

This nano-bio hybrid system demonstrated significantly more effective Cefdinir degradation compared to using either the native yeast cells or the nFe0 particles alone. who.intjapsonline.comjapsonline.com A similar integrated system using magnesium oxide nanoparticles (n-MgO) and n-Fe0 coated on Candida sp. SMN04 resulted in 88% degradation of Cefdinir within 2.5 days. nih.gov

Kinetic data revealed a substantial reduction in the degradation half-life of Cefdinir when using the nano-bio hybrid system. who.intjapsonline.com

Table 3: Half-life of Cefdinir Degradation in Different Systems

Degradation System Cefdinir Half-life (t1/2) Reference
Native Yeast (Candida sp. SMN04) 2.96 days who.intjapsonline.com
Nanoscale Zero-Valent Iron (nFe0) 3.99 days who.intjapsonline.com
Nano-Bio Hybrid System (nFe0 + Candida sp. SMN04) 1.34 days who.intjapsonline.com

Identification of Environmental Degradation Products

The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various transformation products. Identifying these products is essential for a complete understanding of the environmental risk, as some degradation products can be as or more toxic than the parent compound.

Hydrolytic degradation of Cefdinir in acidic, neutral, and basic solutions leads to at least seven major degradation products. nih.gov These products are formed through processes like the opening of the β-lactam ring and pH-dependent isomerizations, including lactonization and epimerization. nih.govnih.gov In acidic to neutral solutions, lactam ring-opened γ-lactones are produced as a mixture of four diastereoisomers. nih.gov

Forced degradation studies have identified five distinct degradation products (Degradants I-V) under different stress conditions. sphinxsai.com

Degradant I and II: Formed under basic hydrolysis. sphinxsai.com

Degradant III: A hydrolysis product formed under acidic to neutral conditions and also under photolytic conditions. sphinxsai.com

Degradant IV and V: Formed under oxidative stress conditions. sphinxsai.com

In microbial degradation studies using the yeast Ustilago sp. SMN03, six novel intermediate metabolites were identified through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. researchgate.netnih.gov Infrared spectroscopy (FT-IR) analysis confirmed that the functional groups characteristic of the β-lactam ring were completely removed during the degradation process, indicating its cleavage, which is a key step in detoxification. researchgate.netnih.gov

Table 4: Identified Degradation Products of Cefdinir

Degradation Condition Identified Products Formation Pathway Reference
Hydrolysis (Acidic, Neutral, Basic) Seven major degradation products β-lactam ring-opening, lactonization, epimerization nih.gov
Forced Degradation (Base Hydrolysis) Degradant I, Degradant II Hydrolysis sphinxsai.com
Forced Degradation (Acid/Neutral Hydrolysis, Photolysis) Degradant III Hydrolysis, Photolysis sphinxsai.com
Forced Degradation (Oxidation) Degradant IV, Degradant V Oxidation sphinxsai.com
Microbial Degradation (Ustilago sp. SMN03) Six novel intermediates Biodegradation via β-lactam ring cleavage researchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Insights into Z Cefdinir Non Human Systems

In Vitro Metabolism Studies (e.g., Enzyme Interactions, Metabolic Pathways)

(Z)-Cefdinir is not extensively metabolized in non-human systems. nih.govwikem.orgdrugbank.comfda.govtexas.govnih.govdrugs.comnih.govfda.govdrugs.com The majority of the compound's activity is attributed to the parent drug. fda.govtexas.govnih.govdrugs.comnih.govfda.govdrugs.com Studies in rat liver microsomes showed limited metabolism. fda.gov The primary degradation pathway is believed to involve the cleavage of the β-lactam bond, a common mechanism for β-lactam antibiotics. researchgate.net Another proposed pathway is the hydrolysis of the sulfur-carbon bond. researchgate.net Research on the soil yeast Ustilago sp. SMN03 demonstrated its ability to degrade cefdinir (B1668824), utilizing it as a carbon source. researchgate.net In studies involving cefdinir-exposed mice, alterations in metabolic pathways such as arginine biosynthesis and glycerophospholipid metabolism were observed. biorxiv.org

Protein Binding Characteristics in Non-Human Biological Fluids

The plasma protein binding of this compound varies across different animal species. In rats and dogs, the binding is reported to be between 90-93%. jst.go.jp For mice and rabbits, the binding is lower, ranging from 60-77%. jst.go.jp This binding is independent of the drug concentration. fda.govnih.gov

Table 1: this compound Protein Binding in Non-Human Species

Species Protein Binding Percentage
Rat 90-93%
Dog 90-93%
Mouse 60-77%
Rabbit 60-77%

This table summarizes the available data on the protein binding of this compound in the plasma of various non-human species.

Pharmacokinetic Modeling in Preclinical Models (e.g., Animal Studies excluding Clinical Outcomes)

Pharmacokinetic studies of this compound in animal models have shown considerable differences in oral absorption among species. jst.go.jp The absolute bioavailability was reported as 12.6% in mice, 15.3% in rats, 32.3% in rabbits, and 72.3% in dogs. jst.go.jp In rats, the absorption primarily occurs in the jejunum. jst.go.jp A study utilizing an in situ rat absorption model was conducted to investigate the compound's absorption characteristics. fda.gov

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of cefdinir in rat plasma and urine, which has been successfully applied to pharmacokinetic studies. researchgate.net Physiologically based pharmacokinetic (PBPK) modeling has been employed to simulate cefdinir concentrations in plasma and tissues in mice and rats. researchgate.netfrontiersin.org These models are valuable for predicting concentration-time profiles at infected tissues and can aid in dose selection for further studies. researchgate.netfrontiersin.org

Table 2: Absolute Bioavailability of this compound in Preclinical Models

Animal Model Absolute Bioavailability
Mice 12.6%
Rats 15.3%
Rabbits 32.3%
Dogs 72.3%

This table presents the reported absolute bioavailability of this compound following oral administration in different preclinical animal models.

Renal Excretion and Elimination Pathways in Non-Human Systems

The primary route of elimination for this compound in non-human systems is renal excretion, with the majority of the drug being excreted unchanged. nih.govdrugbank.comfda.govtexas.govnih.govdrugs.comnih.govdrugs.comresearchgate.netresearchgate.net In rats, rabbits, and dogs, no active metabolites have been detected in plasma, urine, or bile. jst.go.jp The biliary recovery rate of the compound is low, at 1.4% in rats and less than 0.1% in rabbits and dogs. jst.go.jp

Studies in isolated perfused rat kidneys have elucidated the mechanisms of renal transport. nih.gov The excretion ratio indicated net renal tubular secretion. nih.gov The anionic secretory pathway was identified as the predominant mechanism for renal excretion. nih.gov Inhibition studies with probenecid (B1678239) demonstrated a significant reabsorptive component to cefdinir's renal disposition. nih.gov Further investigation with glycylsarcosine (B1347041) confirmed that this reabsorption is at least partially mediated by the dipeptide transporter system. nih.gov The co-administration of probenecid inhibits the renal excretion of cefdinir, leading to an increase in its plasma concentration and a longer elimination half-life. fda.govnih.govdrugs.com

Future Research Directions for Z Cefdinir

Exploration of Novel Synthetic Methodologies

The synthesis of (Z)-Cefdinir remains an active area of research, with future efforts aimed at improving efficiency, reducing environmental impact, and enhancing safety. Current manufacturing processes, which include the chloride and active ester methods, are being re-evaluated to overcome limitations and risks, such as the industrial-scale safety concerns associated with acyl chlorides. google.com

Further exploration is centered on the development and utilization of novel intermediates. For instance, the condensation of 2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid has been shown to achieve yields as high as 80.7%, offering a more efficient operational path for manufacturing. researchgate.net Similarly, the synthesis and use of new compounds like 2-mercapto-5-methyl-1,3,4-thiadiazolyl-(Z)-2-(2-amino-4-thiazolyl)-2-trityloxyiminioacetate are being investigated to streamline the preparation of Cefdinir (B1668824). researchgate.net

Synthetic Approach Key Reagents/Catalysts Primary Advantage Reference
Ionic Liquid MethodAlkaline ionic liquid, Solid base catalyst (e.g., γ-Al2O3, Mg(OH)2)Reusability of catalyst and solvent, reduced waste google.com
Diketene-Free Pathway7-aminocephalosporanic acid (7-ACA), Ethyl acetoacetateAvoids hazardous diketene, potentially higher yields nih.gov
Active Thioester Condensation2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioesterHigh reaction yield (up to 80.7%) researchgate.net
Novel Intermediate MethodBis-(5-methyl-1,3,4-thiadiazol-2-yl)disulfideStreamlined preparation researchgate.net

Advanced Structural Characterization of Polymorphs and Conformers

The existence of polymorphs—different crystalline forms of the same compound—can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. While specific polymorphs of this compound are not extensively documented in the reviewed literature, this area represents a critical direction for future research. The investigation into potential polymorphic and conformational variations of this compound is essential for ensuring product consistency and performance.

Future studies should employ a range of advanced analytical techniques to screen for and characterize new solid-state forms. Methodologies successfully used for other active pharmaceutical ingredients can be adapted for this compound. These include:

X-ray Powder Diffraction (XRPD): To identify and quantify different crystalline phases. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction (SCXRD): To provide definitive structural elucidation of new polymorphs. researchgate.netresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase transitions between different forms. mdpi.commdpi.com

Spectroscopy: Vibrational spectroscopy (FTIR, Raman) can detect differences in the molecular environment and bonding within different crystal lattices. researchgate.net

A comprehensive understanding of the crystal structure of this compound and its potential polymorphs will enable better control over the manufacturing process and could lead to the development of formulations with improved properties. mdpi.com

Deepening Understanding of Molecular Interactions with Target Enzymes

The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis. drugbank.com It achieves this by binding to penicillin-binding proteins (PBPs), with a known affinity for PBP 2 and PBP 3, and inhibiting transpeptidase enzymes. drugbank.com While the primary mechanism is established, a deeper, atomistic-level understanding of these interactions is necessary for the rational design of next-generation antibiotics.

Future research should leverage computational modeling to elucidate the precise binding modes of this compound. frontiersin.org Key research activities in this area would include:

Molecular Docking Simulations: To predict the preferred orientation of this compound within the active sites of various bacterial transpeptidases and PBPs. This can help identify key amino acid residues involved in the binding.

Molecular Dynamics (MD) Simulations: To analyze the stability of the enzyme-ligand complex over time and understand the conformational changes that occur upon binding. frontiersin.org

Structural Biology: Obtaining high-resolution crystal structures of this compound in complex with its target enzymes would provide invaluable experimental validation for computational models and a definitive view of the molecular interactions, including hydrogen bonds, ionic bonds, and van der Waals forces. frontiersin.org

A detailed map of these interactions will facilitate the structure-based design of new cephalosporin (B10832234) derivatives with enhanced potency, a broader spectrum of activity, or improved resistance to bacterial β-lactamase enzymes. researchgate.netresearchgate.net

Innovative Analytical Approaches for Complex Mixture Analysis

The accurate quantification of this compound in pharmaceutical formulations and complex matrices like environmental samples is crucial for quality control and impact assessment. While several analytical methods exist, there is a continuing need for more rapid, sensitive, and selective approaches.

Current methods primarily include spectrophotometry and high-performance liquid chromatography (HPLC). researchgate.netsyncsci.com Spectrophotometric techniques often involve derivatization with reagents like 1,2-naphthoquinone-4-sulfonate (NQS), 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), or sodium anthraquinone-2-sulfonate (SAS) to form a colored product that can be easily quantified. nih.govnih.gov HPLC methods are widely used for their precision and ability to perform simultaneous determination of Cefdinir and other compounds, such as Clavulanic acid, in a single run. researchgate.net

Future research should focus on the development of advanced hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As demonstrated for other antibiotics, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and its metabolites in complex biological or environmental samples. syncsci.com The development of such methods would be invaluable for pharmacokinetic studies, therapeutic drug monitoring, and environmental monitoring programs.

Analytical Technique Principle Application Reference
SpectrophotometryDerivatization to form a chromogen, followed by absorbance measurementQuantification in bulk drug and pharmaceutical formulations nih.govnih.gov
HPLC-UVChromatographic separation followed by UV detectionRoutine quality control, simultaneous analysis with other drugs researchgate.net
LC-MS/MS (Future)Chromatographic separation coupled with mass spectrometric detectionTrace-level quantification in biological and environmental matrices syncsci.com

Comprehensive Environmental Impact Assessment and Mitigation Strategies

The widespread use of antibiotics, including cephalosporins like Cefdinir, has led to their emergence as environmental contaminants of concern. nih.govresearchgate.net The release of these compounds into aquatic ecosystems, primarily through wastewater from manufacturing facilities and patient excretion, poses risks such as the development of antibiotic-resistant microbes and ecotoxicity. nih.govascelibrary.com A comprehensive environmental impact assessment for this compound is therefore a research priority.

This assessment should follow the entire lifecycle of the drug, guided by frameworks that compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). Key research areas include:

Occurrence and Fate: Studies to quantify the concentration of this compound and its degradation products in wastewater effluents, surface waters, and sediments.

Ecotoxicity: Determining the toxicological effects of long-term, low-dose exposure on non-target aquatic organisms.

Antibiotic Resistance: Investigating the role of environmental residues of this compound in the selection and proliferation of antibiotic-resistant bacteria.

In parallel, research into effective mitigation strategies is essential. While conventional wastewater treatment is often ineffective at removing such complex molecules, innovative remediation technologies have shown promise. nih.gov Biodegradation using specific yeast strains, such as Candida sp. SMN04, has been reported to achieve over 80% degradation of Cefdinir. nih.gov An integrated nano-bio hybrid system, combining yeast with nanoparticles, has demonstrated degradation rates as high as 88-96.6%. nih.gov Future work should focus on optimizing these technologies and scaling them for application in pharmaceutical industry wastewater treatment to mitigate the environmental release of this compound. nih.govascelibrary.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing (Z)-Cefdinir’s purity and structural stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phases like phosphate buffer-acetonitrile (85:15 v/v) to resolve this compound from its isomers and degradation products. Relative retention times for impurities (e.g., open-ring lactones) should align with USP 35 standards, with acceptance criteria for individual impurities ≤0.5% and total impurities ≤2.0% . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, focusing on the (Z)-configuration of the hydroxyimino group and thiazole ring integrity.

Q. How can researchers design experiments to validate this compound’s spectroscopic quantification methods?

  • Methodological Answer : Follow validated protocols such as derivative spectrophotometry (e.g., first-derivative UV at 287 nm) or spectrofluorimetry (excitation/emission at 280/340 nm) using Taguchi experimental design to optimize parameters like pH, temperature, and reagent concentration. Calibration curves should demonstrate linearity (R² ≥0.999) across 5–50 µg/mL, with recovery rates of 98–102% . Cross-validate results with HPLC to ensure accuracy, especially when analyzing complex matrices like biological fluids.

Q. What strategies are effective for conducting a systematic literature review on this compound’s pharmacokinetic properties?

  • Methodological Answer : Use databases like SciFinder and ScienceDirect with search terms such as “this compound AND pharmacokinetics” or “cephalosporin AND stability.” Filter results using Sort/Analyze tools to prioritize peer-reviewed articles (past 10 years) and patents. Classify findings into conceptual categories: synthesis pathways, analytical methods, degradation products, and biological activity. Include at least three primary studies comparing this compound’s bioavailability with other cephalosporins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Replicate conflicting studies using controlled conditions (e.g., pH 2–9 buffers at 37°C) and monitor degradation via HPLC-MS. Compare kinetic models (e.g., zero-order vs. first-order) to identify dominant pathways. For example, acidic conditions may favor lactone ring opening, while alkaline conditions promote thiazole hydrolysis. Use multivariate analysis to isolate confounding variables (e.g., light exposure, trace metal catalysts) . Publish raw datasets in supplementary materials to facilitate reproducibility .

Q. What advanced techniques are suitable for isolating and characterizing this compound’s stereoisomers?

  • Methodological Answer : Chiral chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates (Z)- and (E)-isomers. Confirm configurations via circular dichroism (CD) spectroscopy and X-ray crystallography. Computational modeling (e.g., density functional theory) can predict isomer stability and reactivity, guiding synthetic modifications to minimize isomerization during storage .

Q. How should researchers address discrepancies in antimicrobial activity data for this compound across different bacterial strains?

  • Methodological Answer : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Test against reference strains (e.g., S. aureus ATCC 29213) and clinical isolates. Control variables like inoculum size, growth medium, and incubation time. Perform statistical meta-analysis to identify strain-specific resistance mechanisms (e.g., efflux pump overexpression) and correlate with structural analogs .

Q. What experimental frameworks ensure reproducibility in this compound synthesis scale-up studies?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) in detail, adhering to ICH Q11 guidelines. Use design of experiments (DoE) to optimize yield and minimize impurities. Share step-by-step protocols in supplementary materials, including characterization data for intermediates (e.g., NMR spectra, melting points). Cross-validate with independent labs using identical starting materials .

Methodological Considerations for Data Analysis

Q. How to statistically analyze stability data when this compound exhibits non-linear degradation kinetics?

  • Methodological Answer : Apply non-linear regression models (e.g., Weibull or Higuchi equations) and assess goodness-of-fit using Akaike’s information criterion (AIC). Use bootstrapping to estimate confidence intervals for degradation rate constants. Report both parametric and non-parametric analyses to address potential outliers .

Q. What computational tools are recommended for predicting this compound’s metabolite interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays. Curate datasets from PubChem and ChEMBL for comparative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.